molecular formula C17H18F3N3O2 B1401838 Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester CAS No. 1311278-89-3

Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester

Cat. No. B1401838
M. Wt: 353.34 g/mol
InChI Key: PQLVDVVKJSTJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Potential in Alzheimer's Disease

A study introduces dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a novel drug candidate designed for Alzheimer's disease treatment. SP-04 exhibits multiple therapeutic actions, including acetylcholinesterase (AchE) inhibition, which potentially enhances acetylcholine levels, contributing to cognitive function improvement. Moreover, SP-04 and its metabolite SP-04m act as s1-receptor antagonists, which might be beneficial in addressing psychosis symptoms often associated with Alzheimer's. Both compounds also demonstrated antioxidant properties and provided neuroprotection against amyloid-beta toxicity, which is a hallmark of Alzheimer's pathology. This multifaceted approach suggests a promising therapeutic strategy for treating Alzheimer's disease, emphasizing the compound's neuroprotective capabilities (Lecanu et al., 2010).

Mechanisms of Action and Catalysis

Research on 4-(dialkylamino)pyridines, closely related to the dimethyl-carbamic acid derivative , has been revisited for their catalytic activities in acyl transfer reactions, including esterifications. These compounds, including 4-(dimethylamino)pyridine (4-DMAP), have been recognized for their efficiency in facilitating reactions involving acyl transfers, such as esterification of alcohols by acid anhydrides. The detailed mechanisms of catalysis by these compounds and the factors influencing their reactivity have been a subject of ongoing research, highlighting the complex nature of these seemingly straightforward processes. This exploration into the catalytic potential of 4-(dialkylamino)pyridines underscores the broader applicability and relevance of dimethyl-carbamic acid derivatives in synthetic chemistry and potentially in drug development processes (Spivey & Arseniyadis, 2004).

properties

IUPAC Name

[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-22(2)15-14(9-12(10-21-15)17(18,19)20)11-5-7-13(8-6-11)25-16(24)23(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLVDVVKJSTJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester
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Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester

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